molecular formula C15H16N2O4S2 B2974822 N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide CAS No. 796097-65-9

N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide

Cat. No. B2974822
CAS RN: 796097-65-9
M. Wt: 352.42
InChI Key: WOZHJSZWRZRJEX-UHFFFAOYSA-N
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Description

“N-(4-((2-(furan-2-yl)thiazolidin-3-yl)sulfonyl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized . The synthesis involved a three-step process where furan-2-carbaldehyde and 1,2,4-triazole-4-amine were reacted in ethanol using acetic acid as a catalyst to produce imines in the first step. Thioglycolic acid was then used to cyclize it into 4-thiazolidinedione .


Molecular Structure Analysis

The molecular structure of thiazoles, which is a key component of the compound , has been studied extensively. Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on their structure and substituents. They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of thiazoles is largely dependent on their structure and the type of substituents they carry. They exhibit a wide range of biological activities, and their mechanism of action often involves interaction with various biological targets .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the design and synthesis of new thiazole derivatives, investigation of their biological activities, and exploration of their potential applications in medicine .

properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-11(18)16-12-4-6-13(7-5-12)23(19,20)17-8-10-22-15(17)14-3-2-9-21-14/h2-7,9,15H,8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHJSZWRZRJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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